p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside
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Overview
Description
p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside: is a synthetic compound used primarily in biochemical research. It is a derivative of glucopyranoside, modified with nitrophenyl and benzoyl groups, which makes it useful in various enzymatic studies and as a substrate in glycosidase assays.
Mechanism of Action
Target of Action
The primary target of p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside is the enzyme N-acetyl-beta-D-glucosaminidase . This enzyme plays a crucial role in the hydrolysis of N-acetyl-beta-D-glucosaminides .
Mode of Action
The compound acts as a substrate for N-acetyl-beta-D-glucosaminidase . Upon interaction with the enzyme, it undergoes hydrolysis, leading to the release of p-nitrophenol . The release of p-nitrophenol can be detected due to its yellow color, making this compound useful for colorimetric assays to measure the activity of N-acetyl-beta-D-glucosaminidase .
Biochemical Pathways
The action of this compound primarily affects the metabolic pathway involving N-acetyl-beta-D-glucosaminidase . The hydrolysis of the compound by the enzyme leads to the production of p-nitrophenol, which can be further metabolized or excreted .
Result of Action
The hydrolysis of this compound by N-acetyl-beta-D-glucosaminidase results in the release of p-nitrophenol . This can be detected due to its yellow color, providing a visual indication of the enzyme’s activity .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature, which can affect the activity of N-acetyl-beta-D-glucosaminidase . Furthermore, the presence of other substrates or inhibitors can also impact the enzyme’s activity and thus the efficacy of the compound .
Biochemical Analysis
Biochemical Properties
p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside is a substrate for various enzymes, including N-acetyl-β-glucosaminidase . This enzyme catalyzes the hydrolysis of the compound, a reaction that can be used in assays to measure the enzyme’s activity . The compound’s interactions with these enzymes are crucial for its role in biochemical reactions .
Cellular Effects
Similar compounds have been shown to affect cellular processes such as protein synthesis and glycosaminoglycan production
Molecular Mechanism
It is known to interact with enzymes such as N-acetyl-β-glucosaminidase . The compound may exert its effects at the molecular level through these interactions, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It is soluble in chloroform, dichloromethane, and ethyl acetate, and it is typically stored at -20° C
Metabolic Pathways
It is known to be a substrate for the enzyme N-acetyl-β-glucosaminidase , suggesting that it may be involved in the metabolic pathways of this enzyme.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucopyranoside are protected using benzoyl chloride in the presence of a base such as pyridine.
Introduction of Acetamido Group: The 2-position hydroxyl group is converted to an acetamido group using acetic anhydride.
Attachment of p-Nitrophenyl Group: The p-nitrophenyl group is introduced through a nucleophilic substitution reaction, often using p-nitrophenyl chloride.
Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale, often employing automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: The compound undergoes hydrolysis in the presence of glycosidases, breaking down into p-nitrophenol and the corresponding sugar derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The benzoyl groups can be substituted under specific conditions, allowing for further functionalization.
Common Reagents and Conditions:
Hydrolysis: Enzymes such as beta-glucosidase in aqueous buffer solutions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Hydrolysis: p-Nitrophenol and 2-acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranose.
Reduction: p-Aminophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside.
Scientific Research Applications
Chemistry:
- Used as a substrate in enzymatic assays to study glycosidase activity.
- Serves as a model compound for studying carbohydrate chemistry and glycosylation reactions.
Biology:
- Employed in the study of enzyme kinetics and mechanisms, particularly for enzymes that act on glycosidic bonds.
- Used in the development of diagnostic assays for detecting glycosidase activity in biological samples.
Medicine:
- Potential applications in drug development, particularly for designing inhibitors of glycosidases which are targets in various diseases.
Industry:
- Utilized in the production of biochemical reagents and diagnostic kits.
Comparison with Similar Compounds
p-Nitrophenyl beta-D-glucopyranoside: Lacks the acetamido and benzoyl groups, making it less specific for certain enzymatic studies.
p-Nitrophenyl alpha-D-glucopyranoside: Differing in the anomeric configuration, it is used to study alpha-glycosidases.
p-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Similar but without the benzoyl groups, used in simpler glycosidase assays.
Uniqueness: The presence of both acetamido and benzoyl groups in p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside provides specificity and stability, making it particularly useful in detailed enzymatic studies and complex biochemical assays.
Properties
IUPAC Name |
[5-acetamido-4-benzoyloxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O10/c1-17(31)29-23-25(40-27(34)19-10-6-3-7-11-19)24(32)22(16-37-26(33)18-8-4-2-5-9-18)39-28(23)38-21-14-12-20(13-15-21)30(35)36/h2-15,22-25,28,32H,16H2,1H3,(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMLFNAQJLVCQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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